2-azido-N-(4-methoxybenzyl)acetamide
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Overview
Description
2-azido-N-(4-methoxybenzyl)acetamide is an organic compound characterized by the presence of an azido group and a methoxybenzyl moiety attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-azido-N-(4-methoxybenzyl)acetamide typically involves the reaction of 4-methoxybenzylamine with acetic anhydride to form N-(4-methoxybenzyl)acetamide. This intermediate is then treated with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), to introduce the azido group, resulting in the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-azido-N-(4-methoxybenzyl)acetamide can undergo various chemical reactions, including:
Substitution: The azido group can participate in nucleophilic substitution reactions, forming triazoles through click chemistry.
Common Reagents and Conditions
Major Products
Scientific Research Applications
2-azido-N-(4-methoxybenzyl)acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-azido-N-(4-methoxybenzyl)acetamide primarily involves its reactivity due to the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which are important in various biochemical processes. Additionally, the reduction of the azido group to an amine can lead to the formation of bioactive compounds that interact with specific molecular targets .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-azido-N-(4-methoxybenzyl)acetamide is unique due to the presence of the methoxybenzyl group, which can influence its reactivity and interactions in chemical and biological systems. This structural feature can enhance its solubility and potentially its bioavailability compared to other azidoacetamides .
Properties
IUPAC Name |
2-azido-N-[(4-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-16-9-4-2-8(3-5-9)6-12-10(15)7-13-14-11/h2-5H,6-7H2,1H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTWSUHKZLTICZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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